(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a furan ring, an iodophenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodophenyl group: This step often involves electrophilic substitution reactions using iodine and a suitable phenyl precursor.
Construction of the diazinane trione core: This is typically done through cyclization reactions involving urea or thiourea derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The iodophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) or silver nitrate (AgNO₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydro derivatives.
Scientific Research Applications
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include key signaling pathways involved in cell growth and inflammation.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the iodophenyl group.
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione: Similar structure but contains a bromophenyl group instead of an iodophenyl group.
Uniqueness
The presence of the iodophenyl group in (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione makes it unique compared to its analogs
Properties
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O4/c18-11-6-8-12(9-7-11)20-16(22)14(15(21)19-17(20)23)5-1-3-13-4-2-10-24-13/h1-10H,(H,19,21,23)/b3-1+,14-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYZJMGCJQZQDR-NQDFZQDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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